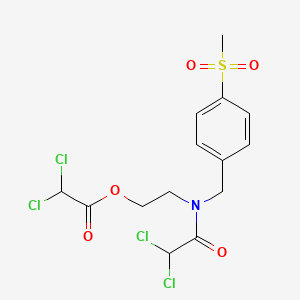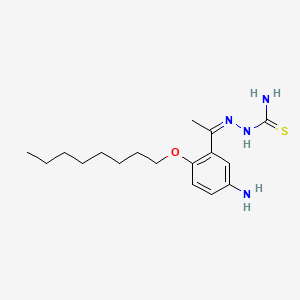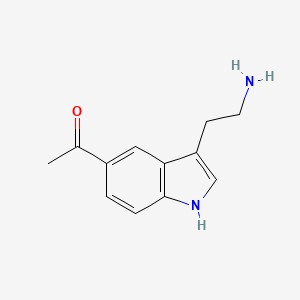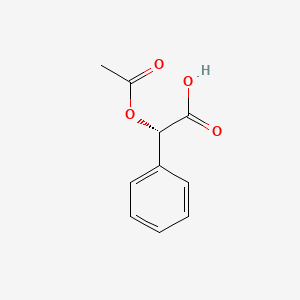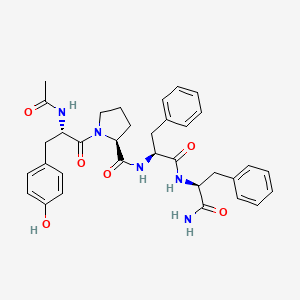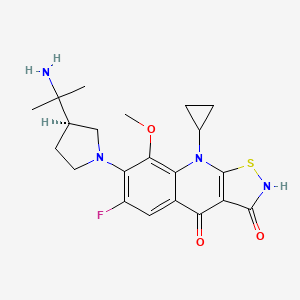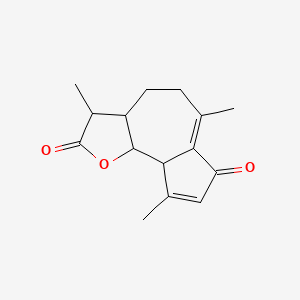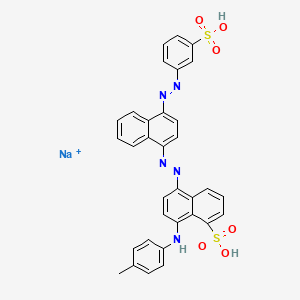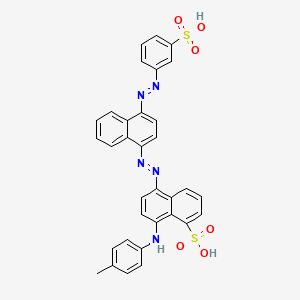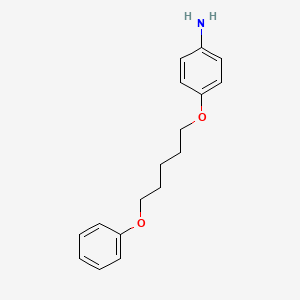
ANILINE, p-(5-PHENOXYPENTYLOXY)-
Vue d'ensemble
Description
Aniline, p-(5-phenoxypentyloxy)- is a bioactive chemical.
Applications De Recherche Scientifique
1. Environmental Applications
Aniline derivatives, including p-(5-phenoxypentyloxy)-aniline, are crucial in environmental applications, particularly in the treatment of water. For instance, the ozonation of anilines, which are common in the production of dyestuffs, plastics, pesticides, and pharmaceuticals, has been extensively studied. Research has demonstrated that these compounds, due to their high reactivity towards ozone, are readily degraded in ozonation processes, playing a vital role in water purification and treatment technologies (Tekle-Röttering et al., 2016).
2. Material Science
In the field of material science, aniline derivatives are used to synthesize copolymers that have significant applications in corrosion inhibition. For example, well-dispersible aniline/p-phenylenediamine copolymers have been developed for enhancing the anti-corrosion performance of various materials. These copolymers, when applied as coatings, provide substantial protection against corrosion, demonstrating the versatility of aniline derivatives in creating advanced materials (Fu et al., 2013).
3. Electrochemical Applications
The electrochemical properties of aniline derivatives are particularly relevant in the development of sensors and batteries. For instance, poly(aniline) and its derivatives are being explored for their potential in creating nonenzymatic glucose sensors. The inductive effect on the pKa of poly(aniline) has been leveraged to produce active sensing elements, showcasing the broad applicability of these compounds in electrochemical sensor technology (Shoji & Freund, 2001).
Propriétés
Numéro CAS |
101582-06-3 |
|---|---|
Nom du produit |
ANILINE, p-(5-PHENOXYPENTYLOXY)- |
Formule moléculaire |
C17H21NO2 |
Poids moléculaire |
271.35 g/mol |
Nom IUPAC |
4-(5-phenoxypentoxy)aniline |
InChI |
InChI=1S/C17H21NO2/c18-15-9-11-17(12-10-15)20-14-6-2-5-13-19-16-7-3-1-4-8-16/h1,3-4,7-12H,2,5-6,13-14,18H2 |
Clé InChI |
XIRZCQLTCRQNDW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCCCCCOC2=CC=C(C=C2)N |
SMILES canonique |
C1=CC=C(C=C1)OCCCCCOC2=CC=C(C=C2)N |
Apparence |
Solid powder |
Autres numéros CAS |
101582-06-3 |
Pictogrammes |
Environmental Hazard |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Aniline, p-(5-phenoxypentyloxy)- |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



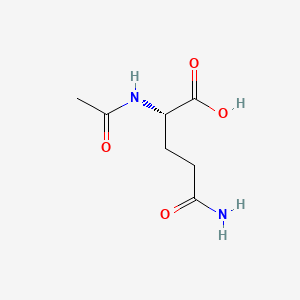
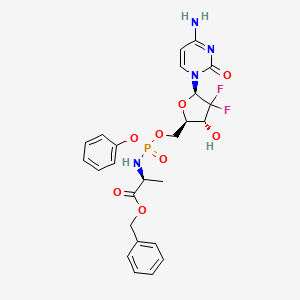
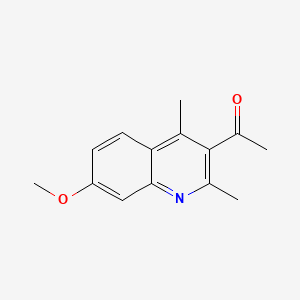
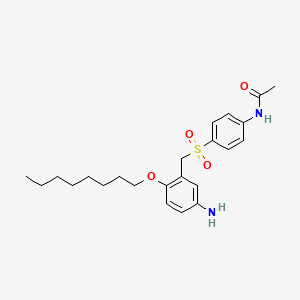
![2-(4-butoxyphenoxy)-N-(3-methoxyphenyl)-N-[2-(1-methylpiperidin-2-yl)ethyl]acetamide](/img/structure/B1665419.png)
